Prostacyclin Mimetic Potency: 3,4,5-Triphenylpyrazole-1-nonanoic Acid (8d) Delivers IC₅₀ = 0.4 µM Against ADP-Induced Human Platelet Aggregation
The 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivative (8d) was identified as the most potent inhibitor in a comprehensive SAR study of phenylated pyrazoloalkanoic acids, achieving an IC₅₀ of 0.4 µM against ADP-induced aggregation of human platelets in vitro [1]. This potency is benchmarked against the endogenous agonist prostacyclin (PGI₂, IC₅₀ = 0.008 µM) and the reference nonprostanoid mimetic octimibate (IC₅₀ = 1.02 µM) assayed under identical conditions [2]. The vicinally diphenylated pyrazole core was established as the minimum structural requirement for PGI₂ receptor binding, distinguishing this scaffold from the 3,5-diphenylpyrazole regioisomer, which lacks the contiguous phenyl arrangement essential for receptor engagement [1].
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.4 µM (3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, compound 8d) |
| Comparator Or Baseline | PGI₂ (prostacyclin) IC₅₀ = 0.008 µM; Octimibate IC₅₀ = 1.02 µM; Parent oxazole 3 IC₅₀ = 1.2 µM; Bis-4-methyl oxazole 9j IC₅₀ = 0.34 µM |
| Quantified Difference | 8d is approximately 2.5-fold more potent than octimibate and 3-fold more potent than the parent oxazole lead compound 3; approximately 50-fold less potent than endogenous PGI₂ |
| Conditions | Human platelet-rich plasma (PRP); ADP-induced aggregation; dose-response curves for 50% inhibition determination |
Why This Matters
This establishes the 3,4,5-triphenylpyrazole core as a privileged scaffold for PGI₂ receptor-mediated pharmacology, enabling rational procurement for platelet inhibition research programs where the 3,5-diphenyl or 1,3,5-triphenyl regioisomers lack the requisite contiguous phenyl topology.
- [1] Meanwell NA, Rosenfeld MJ, Wright JJK, Brassard CL, Buchanan JO, Federici ME, Fleming JS, Seiler SM. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. J Med Chem. 1992;35(2):389-397. DOI: 10.1021/jm00080a028. View Source
- [2] Meanwell NA, Rosenfeld MJ, Trehan AK, Romine JL, Wright JJK, Brassard CL, Buchanan JO, Federici ME, Fleming JS, Gamberdella M, Zavoico GB, Seiler SM. Nonprostanoid prostacyclin mimetics. 3. Structural variations of the diphenyl heterocycle moiety. J Med Chem. 1992;35(19):3498-3512 (Table I and Table II: PGI₂ IC₅₀ = 0.008 µM; octimibate IC₅₀ = 1.02 µM; compound 3 IC₅₀ = 1.2 µM). DOI: 10.1021/jm00097a007. View Source
